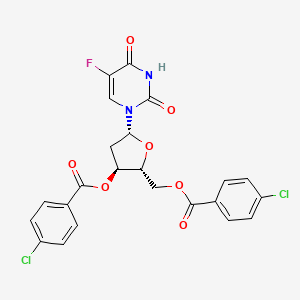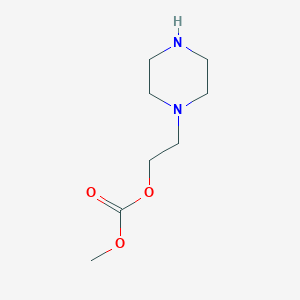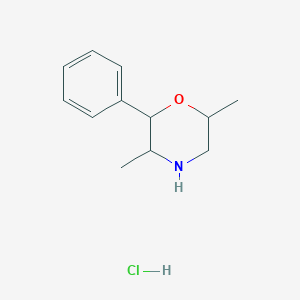
5-BROMO-PAPS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of pyridylazo dyes and is known for its high sensitivity in detecting metal ions such as zinc, copper, iron, cobalt, and hydrogen peroxide . The compound is characterized by its ability to form colored complexes with these metal ions, making it valuable in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-PAPS involves the reaction of 5-bromo-2-pyridylazo-5-(N-propyl-N-(3-sulfopropyl)amino)phenol with appropriate reagents under controlled conditions. The reaction typically requires a bromination step followed by azo coupling and sulfonation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and is subjected to rigorous quality control measures to meet analytical standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-PAPS undergoes various chemical reactions, including:
Complexation: Forms colored complexes with metal ions such as zinc, copper, iron, cobalt, and hydrogen peroxide
Substitution: The bromine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., zinc sulfate, copper sulfate) in aqueous solutions at specific pH levels
Substitution: Requires the use of nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
Scientific Research Applications
5-Bromo-PAPS is widely used in scientific research due to its high sensitivity and specificity in detecting metal ions. Some of its applications include:
Chemistry: Used as a reagent in spectrophotometric analysis to detect and quantify metal ions in various samples
Biology: Employed in biochemical assays to study metal ion interactions and enzyme activities
Medicine: Utilized in clinical diagnostics to measure metal ion concentrations in biological fluids
Industry: Applied in quality control processes to ensure the purity and composition of metal-containing products
Mechanism of Action
The mechanism of action of 5-Bromo-PAPS involves the formation of colored complexes with metal ions. The compound contains a pyridylazo group that acts as a ligand, binding to metal ions through coordination bonds. This interaction results in a color change that can be measured spectrophotometrically. The molecular targets include metal ions such as zinc, copper, iron, and cobalt, and the pathways involved are primarily related to metal-ligand complexation .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol: Another pyridylazo dye used for similar analytical purposes
4-(2-Pyridylazo)resorcinol: A related compound with similar metal ion detection capabilities
Xylidyl blue I: Used in spectrophotometric analysis for metal ion detection
Uniqueness
5-Bromo-PAPS is unique due to its high sensitivity and specificity for detecting a wide range of metal ions. Its ability to form stable colored complexes under various conditions makes it a versatile reagent in analytical chemistry .
Properties
CAS No. |
158905-17-0 |
|---|---|
Molecular Formula |
Br1C17H19N4Na2O4S1 |
Molecular Weight |
537.34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)
![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)


